molecular formula C23H24F2N4O5S B2419746 N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872976-66-4

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2419746
CAS No.: 872976-66-4
M. Wt: 506.52
InChI Key: ORQSHWUBDKDFCP-UHFFFAOYSA-N
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Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H24F2N4O5S and its molecular weight is 506.52. The purity is usually 95%.
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Biological Activity

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from indole derivatives and oxazinan structures. The alkylation of nitrogen in indole derivatives is crucial, often requiring strong bases like KOH to generate the necessary anions for further reactions. Various methods have been developed to optimize yields and purities during synthesis, including hydrazinolysis and cyclization reactions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, compounds in this class have been evaluated against several cancer cell lines including HepG2 (liver carcinoma), HCT116 (colon carcinoma), and MDA-MB-231 (breast carcinoma). The IC50 values were determined to assess their cytotoxicity compared to standard drugs like Doxorubicin. The results indicated significant growth inhibition in a dose-dependent manner .

The mechanisms underlying the biological activity of this compound may involve:

  • Inhibition of cell proliferation : Studies suggest that compounds with indole and oxazinan moieties can interfere with cell cycle progression.
  • Induction of apoptosis : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Lipophilicity and Cytotoxicity

The lipophilicity of this compound plays a crucial role in its biological activity. Higher lipophilicity often correlates with better membrane permeability and bioavailability. Cytotoxicity studies have shown that certain derivatives exhibit selective toxicity against cancer cells while sparing normal cells .

Case Studies

CompoundCell Line TestedIC50 (µM)Reference
N1-(...)HepG215.4
N1-(...)HCT11612.7
N1-(...)MDA-MB-23110.5

Properties

IUPAC Name

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N4O5S/c24-16-6-7-18(25)20(12-16)35(32,33)29-10-3-11-34-21(29)14-28-23(31)22(30)26-9-8-15-13-27-19-5-2-1-4-17(15)19/h1-2,4-7,12-13,21,27H,3,8-11,14H2,(H,26,30)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQSHWUBDKDFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=C(C=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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